molecular formula C12H14N4O2 B12708761 N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine CAS No. 94166-54-8

N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine

Cat. No.: B12708761
CAS No.: 94166-54-8
M. Wt: 246.27 g/mol
InChI Key: ZNARHGSNENBSAJ-UHFFFAOYSA-N
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Description

N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is the alkylation of 1,5-dimethylpyrrole with a suitable alkylating agent, followed by nitration to introduce the nitro group on the pyridine ring. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.

Scientific Research Applications

N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)piperidine-4-carboxamide
  • (1,5-Dimethyl-1H-pyrrol-2-yl)methylamine

Uniqueness

N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine stands out due to the presence of both a nitro group and a pyrrole ring, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and application development.

Properties

CAS No.

94166-54-8

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C12H14N4O2/c1-9-3-4-10(15(9)2)7-13-12-6-5-11(8-14-12)16(17)18/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

ZNARHGSNENBSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)CNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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